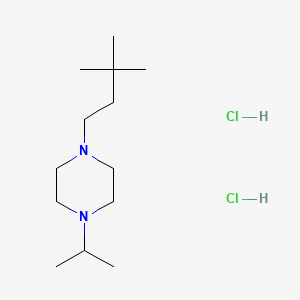

1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(3,3-dimethylbutyl)-4-propan-2-ylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2.2ClH/c1-12(2)15-10-8-14(9-11-15)7-6-13(3,4)5;;/h12H,6-11H2,1-5H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRJAYMUXFNASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CCC(C)(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride typically involves the alkylation of piperazine with 3,3-dimethylbutyl chloride and isopropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine derivatives differ primarily in their substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Piperazine Derivatives

Key Observations :

- Bulkiness and Lipophilicity : The 3,3-dimethylbutyl and isopropyl groups in the target compound likely enhance lipophilicity compared to chlorophenyl or hydroxyethyl substituents (e.g., ), which may improve membrane permeability but reduce water solubility.

Physicochemical Properties

Available data on melting points, solubility, and stability highlight critical differences:

Table 2: Physicochemical Properties

Key Observations :

- Compounds with aromatic substituents (e.g., ) show higher melting points and crystallinity, critical for pharmaceutical formulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of piperazine derivatives typically involves alkylation or acylation of the piperazine ring. For example, alkylation with 3,3-dimethylbutyl and isopropyl groups can be achieved using nucleophilic substitution or coupling reagents like EDC•HCl and HOBt in dichloromethane, followed by purification via flash chromatography . Yield optimization may require adjusting reaction stoichiometry, temperature, and solvent polarity. Monitoring intermediates with techniques like TLC or HPLC ensures stepwise progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperazine ring .

- HPLC-MS to assess purity and detect impurities (e.g., unreacted starting materials or byproducts) .

- Elemental analysis (C, H, N, Cl) to validate stoichiometry .

- Reference standards for related piperazine impurities (e.g., chlorinated byproducts) can guide quality control .

Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Test in DMSO, PBS, and cell culture media using UV-Vis spectroscopy or nephelometry. Piperazine derivatives often require buffered solutions at physiological pH .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS for decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response studies : Use a wide concentration range (nM to mM) to distinguish between therapeutic and toxic effects .

- Cell-line specificity : Test across multiple cell lines (e.g., cancer vs. normal cells) to identify selectivity .

- Mechanistic assays : Combine transcriptomics or proteomics with phenotypic screening to elucidate pathways affected by the compound .

Q. What strategies are effective in improving the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Modify the dihydrochloride salt to enhance membrane permeability (e.g., ester prodrugs) .

- Nanoparticle encapsulation : Use liposomal or polymeric carriers to improve solubility and reduce systemic toxicity .

- Pharmacokinetic profiling : Conduct ADME studies in rodent models to optimize dosing regimens .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., dopamine or histamine receptors) based on structural analogs .

- MD simulations : Assess dynamic interactions over time to identify stable binding conformations .

- QSAR models : Corrogate substituent effects (e.g., alkyl chain length) with activity data from similar piperazines .

Methodological Challenges and Solutions

Q. How to address low yields during the alkylation of the piperazine ring with bulky substituents (e.g., 3,3-dimethylbutyl)?

- Solution :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Optimize reaction time and temperature to minimize steric hindrance effects .

- Purify intermediates via recrystallization or column chromatography before proceeding to the next step .

Q. What analytical approaches differentiate stereoisomers or conformers in this compound?

- Solution :

- Chiral HPLC : Use columns with cellulose-based stationary phases to resolve enantiomers .

- NOESY NMR : Identify spatial proximity of protons to confirm stereochemistry .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.